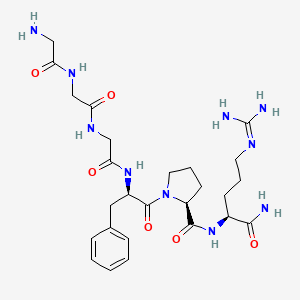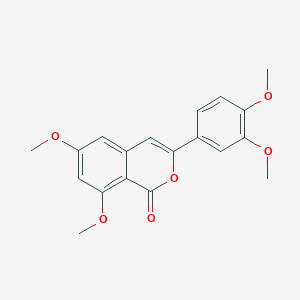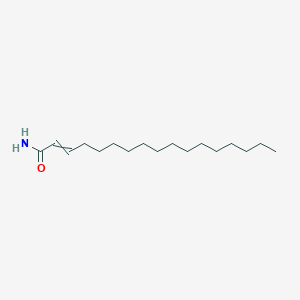
Heptadec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-2-enamide is an organic compound belonging to the class of enamides, which are characterized by the presence of a double bond between the carbon and nitrogen atoms. Enamides are known for their stability and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadec-2-enamide can be synthesized through several methods, including:
Electrophilic Activation of Amides: This method involves the use of LiHMDS (lithium hexamethyldisilazide) and triflic anhydride as both the electrophilic activator and oxidant.
Oxidative Desaturation of Amides: This approach employs Fe-assisted regioselective oxidative desaturation, providing an efficient route to enamides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production.
Análisis De Reacciones Químicas
Types of Reactions: Heptadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into saturated amides.
Substitution: The double bond in this compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Reduction: Typical reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative desaturation can yield β-halogenated enamides .
Aplicaciones Científicas De Investigación
Heptadec-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound’s unique properties are leveraged in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
Heptadec-2-enamide can be compared with other similar compounds, such as:
Enamines: These compounds also contain a double bond between carbon and nitrogen but differ in their reactivity and stability.
Enecarbamates: These compounds are similar in structure but have different functional groups attached to the nitrogen atom.
Uniqueness: this compound’s unique combination of stability and reactivity makes it a valuable compound in various scientific fields. Its ability to undergo selective desaturation and substitution reactions sets it apart from other similar compounds .
Comparación Con Compuestos Similares
- Enamines
- Enecarbamates
- β-Halogenated Enamides
Propiedades
Número CAS |
141752-52-5 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
heptadec-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H2,18,19) |
Clave InChI |
RSMKZDLGPGBIOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
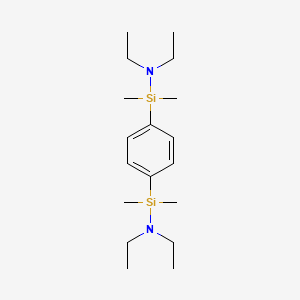
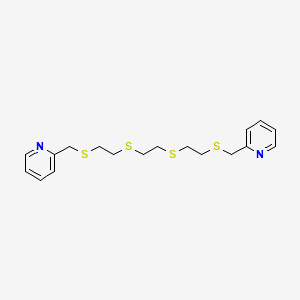
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
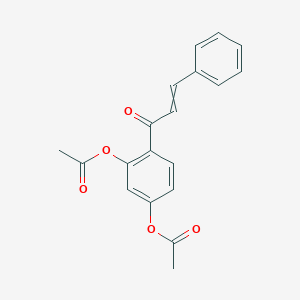
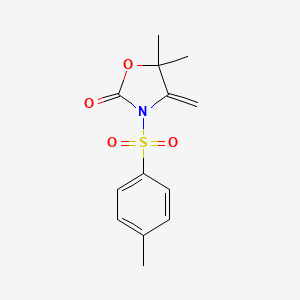
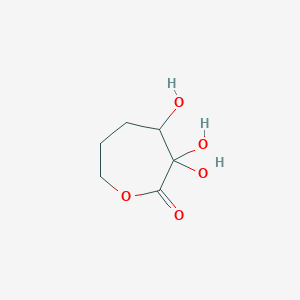
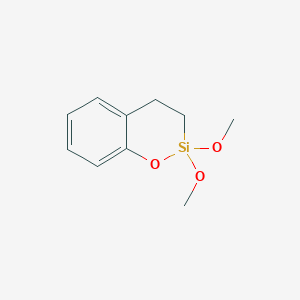
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
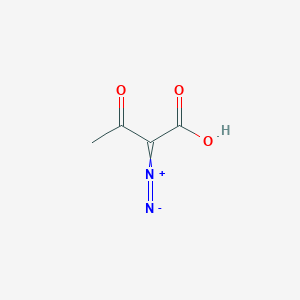
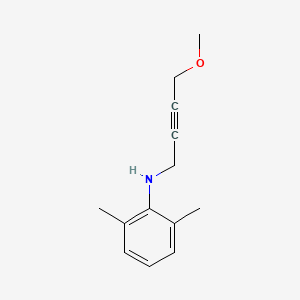
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
